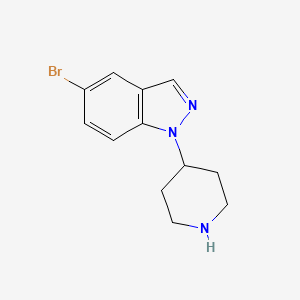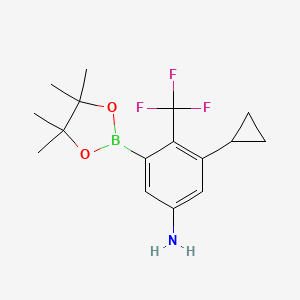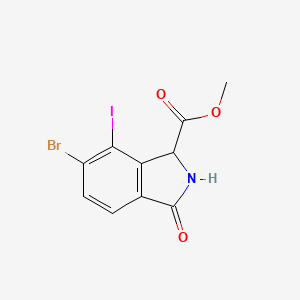![molecular formula C11H13ClN4O5 B15362839 8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15362839.png)
8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one" is a synthetic compound belonging to the purine nucleoside analog class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one involves multiple steps:
Starting Materials: : The synthesis begins with readily available purine derivatives.
Chlorination: : Introducing the chlorine atom to the purine ring under controlled chlorination conditions.
Glycosylation: : The key step involves coupling the chlorinated purine with a sugar moiety (oxolane derivative) in the presence of a Lewis acid catalyst.
Hydroxylation: : Subsequent hydroxylation reactions introduce the hydroxyl groups on the oxolane ring.
Industrial Production Methods
On an industrial scale, the synthesis often employs batch or continuous flow reactors to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : 8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one can undergo oxidation to form various oxo-derivatives.
Reduction: : Reduction can lead to the formation of different hydrogenated products.
Substitution: : The chlorine atom can be substituted with various nucleophiles to create different derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Ammonia, amines, alcohols under basic or acidic conditions.
Major Products
Oxidation: : this compound oxides.
Reduction: : Hydrogenated purine nucleosides.
Substitution: : Various chloro-substituted derivatives.
Aplicaciones Científicas De Investigación
8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one is utilized in multiple domains:
Chemistry: : As a precursor in the synthesis of more complex molecules.
Biology: : Studying enzyme interactions, particularly those involved in nucleoside metabolism.
Medicine: : Potential antiviral and anticancer properties due to its ability to interfere with DNA replication.
Industry: : Used in the manufacture of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The compound primarily exerts its effects by mimicking natural nucleosides, thereby incorporating into DNA or RNA and causing chain termination. This inhibition of nucleic acid synthesis is critical in its antiviral and anticancer activities. Molecular targets include viral polymerases and specific enzymes involved in DNA synthesis pathways.
Comparación Con Compuestos Similares
Compared to other purine nucleoside analogs, 8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one is unique due to:
Chlorine Substitution: : Enhances its binding affinity and specificity.
Sugar Moiety: : Provides distinct pharmacokinetic properties.
Similar Compounds
Adenosine: : A naturally occurring purine nucleoside.
Vidarabine: : An antiviral drug used in the treatment of herpes simplex virus.
Fludarabine: : A chemotherapeutic agent used in the treatment of chronic lymphocytic leukemia.
Propiedades
Fórmula molecular |
C11H13ClN4O5 |
|---|---|
Peso molecular |
316.70 g/mol |
Nombre IUPAC |
8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H13ClN4O5/c1-11(20)6(18)4(2-17)21-9(11)16-7-5(15-10(16)12)8(19)14-3-13-7/h3-4,6,9,17-18,20H,2H2,1H3,(H,13,14,19)/t4-,6-,9-,11-/m1/s1 |
Clave InChI |
KJQSFPVCGDIZEY-GITKWUPZSA-N |
SMILES isomérico |
C[C@]1([C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC=N3)N=C2Cl)CO)O)O |
SMILES canónico |
CC1(C(C(OC1N2C3=C(C(=O)NC=N3)N=C2Cl)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15362781.png)
![5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15362789.png)

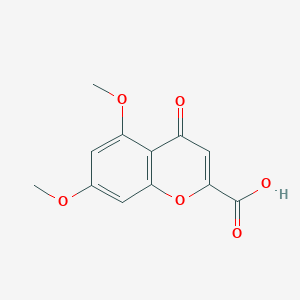
![6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B15362803.png)
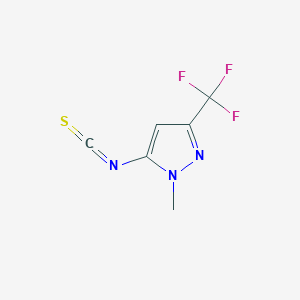
![4-chloro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B15362814.png)
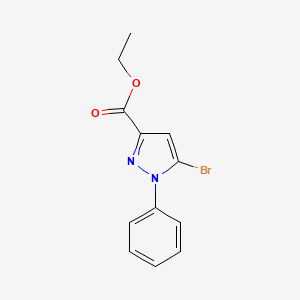

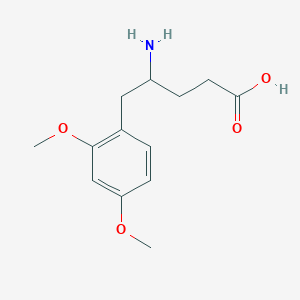
![2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15362838.png)
